molecular formula C7H5F2N3 B3346480 4,5-difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine CAS No. 1196507-69-3

4,5-difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine

Cat. No.: B3346480
CAS No.: 1196507-69-3
M. Wt: 169.13 g/mol
InChI Key: UWFACSVBWAXADE-UHFFFAOYSA-N
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Description

4,5-Difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of two fluorine atoms at the 4 and 5 positions of the pyrrolo[2,3-b]pyridine ring system. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine typically involves multi-step procedures starting from commercially available precursors. One common method involves the fluorination of a pyrrolo[2,3-b]pyridine intermediate. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyridines, while coupling reactions can produce biaryl or heteroaryl derivatives .

Scientific Research Applications

4,5-Difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets, such as kinases or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target proteins. This leads to the inhibition of enzymatic activity or modulation of receptor signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine is unique due to the presence of fluorine atoms, which impart distinct physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions with biological targets. These attributes make it a valuable compound in drug discovery and development .

Properties

IUPAC Name

4,5-difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3/c8-3-1-11-7-5(6(3)9)4(10)2-12-7/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFACSVBWAXADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=CN=C2N1)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

SnCl2 dihydrate (3.68 g, 16.3 mmol) at a temperature of about 0° C. to about 5° C. was added to 4,5-difluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (0.65 g, 3.26 mmol) in 6M HCl (5 mL). The mixture was stirred at room temperature for 30 minutes. The mixture was neutralized to a pH of about 8 with a 6N NaOH solution. The mixture was extracted with CHCl3:IPA (3×30 mL; 3:1) and dried over sodium sulfate. After removal of the solvent, 4,5-difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine (0.45 g, 2.66 mmol, 81% yield) was isolated as a solid.
[Compound]
Name
SnCl2 dihydrate
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 2
4,5-difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 3
4,5-difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 4
4,5-difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 5
4,5-difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 6
4,5-difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine

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